molecular formula C18H19N5O2 B2486783 N-ethyl-2-(4-methoxyphenyl)-N-(o-tolyl)-2H-tetrazole-5-carboxamide CAS No. 1396791-48-2

N-ethyl-2-(4-methoxyphenyl)-N-(o-tolyl)-2H-tetrazole-5-carboxamide

Cat. No. B2486783
CAS RN: 1396791-48-2
M. Wt: 337.383
InChI Key: INKZSLOXJDZITA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds analogous to "N-ethyl-2-(4-methoxyphenyl)-N-(o-tolyl)-2H-tetrazole-5-carboxamide" often involves multi-step reactions, starting from basic aromatic compounds or heterocycles. For instance, the synthesis of related compounds involves reductive cyclization processes or condensation reactions under specific conditions, using catalysts or reagents like sodium dithionite or hydrazine hydrate in solvents such as DMSO or ethanol (Bhaskar et al., 2019).

Molecular Structure Analysis

The molecular structure of similar compounds is typically elucidated through techniques such as X-ray crystallography, which reveals the crystalline structure and molecular geometry. For example, compounds with related structural frameworks exhibit specific crystalline forms and intermolecular hydrogen bonding, contributing to their stability and packing in the solid state (Yeong et al., 2018).

Scientific Research Applications

1. Neuropharmacological Research

  • N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-(2- pyridinyl)cyclohexanecarboxamide trihydrochloride (WAY-100635) has been identified as a potent and selective 5-HT1A receptor antagonist, particularly in a slice preparation of the guinea pig dorsal raphe nucleus. It significantly inhibits the actions of serotonin, 5-carboxamidotryptamine (5-CT), and 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) on 5-HT neuronal firing, indicating its potential in neuropharmacological applications (Craven, Grahame-Smith, & Newberry, 1994).

2. Antimicrobial and Antioxidant Properties

  • Certain derivatives, such as ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates, have shown excellent antibacterial and antifungal properties. Additionally, these compounds have demonstrated significant antioxidant potential, suggesting their utility in combating microbial infections and oxidative stress (Raghavendra et al., 2016).

3. Cytotoxicity Studies in Cancer Research

  • 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their derivatives have been evaluated for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. Such compounds could play a role in the development of new cancer treatments (Hassan, Hafez, & Osman, 2014).

4. Corrosion Inhibition in Industrial Applications

  • Pyranpyrazole derivatives have been investigated as corrosion inhibitors for mild steel, which is relevant in industrial pickling processes. Their high efficiency and potential to form protective adsorbed films on metal surfaces indicate their applicability in material science and engineering (Dohare et al., 2017).

5. Pharmaceutical Development

  • N-substituted pyrazoline derivatives have been synthesized and shown to have potential pharmaceutical properties. These compounds are important in the exploration of new therapeutic agents (Mackenzie et al., 1988).

properties

IUPAC Name

N-ethyl-2-(4-methoxyphenyl)-N-(2-methylphenyl)tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-4-22(16-8-6-5-7-13(16)2)18(24)17-19-21-23(20-17)14-9-11-15(25-3)12-10-14/h5-12H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INKZSLOXJDZITA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1C)C(=O)C2=NN(N=N2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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